REACTION_CXSMILES
|
O.Cl.[F:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([O:11][CH3:12])[CH:5]=1.Cl.Cl[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]Cl>ClC1C=CC=CC=1>[F:3][C:4]1[CH:10]=[CH:9][C:7]([N:8]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[C:6]([O:11][CH3:12])[CH:5]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC(=C(N)C=C1)OC
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
p-TosOH
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hours after which the solvent
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with 5 ml of NaOH 2N and 30 ml of toluene
|
Type
|
WASH
|
Details
|
The organic phase was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the toluene was removed
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica column
|
Type
|
CUSTOM
|
Details
|
An oil was obtained
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1)N1CCNCC1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |